molecular formula C14H5N5O B3295866 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile CAS No. 890092-31-6

2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile

Cat. No.: B3295866
CAS No.: 890092-31-6
M. Wt: 259.22 g/mol
InChI Key: SMJKTPWKNZJCRJ-UHFFFAOYSA-N
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Description

2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile (CAS 890092-31-6) is a specialized spirocyclic compound with a molecular formula of C14H5N5O and a molecular weight of 259.22 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research due to its densely functionalized structure, featuring a spiro-fused cyclopropane and indolin-2-one system along with four highly reactive cyano groups. Its primary research value lies in its diverse reactivity with various nucleophiles, making it a key precursor for constructing complex molecular architectures. Studies have shown that reactions with oxygen-centered nucleophiles, such as alcohols and ketone oximes, proceed with conservation of the strained three-membered cyclopropane ring, leading to addition products at the cyano groups . These transformations can yield intricate 2-amino-4,4-dialkoxy-2'-oxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitriles. Conversely, reactions with sulfur-centered nucleophiles (thiols) and nitrogen-centered nucleophiles (aliphatic amines, anilines) are typically accompanied by the opening of the cyclopropane ring, resulting in products like 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)malononitrile or various 3,3-disubstituted 1H-indol-2(3H)-ones . This divergent reactivity provides researchers with a powerful tool to access a wide library of nitrogen- and oxygen-containing heterocycles, including spirocyclic and fused ring systems, for screening in various applications. Spiro[cyclopropane-1,3'-indole] scaffolds are of significant interest in drug discovery, with recent literature highlighting that analogous structures demonstrate promising in vitro anticancer activity . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxospiro[1H-indole-3,3'-cyclopropane]-1',1',2',2'-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5N5O/c15-5-12(6-16)13(7-17,8-18)14(12)9-3-1-2-4-10(9)19-11(14)20/h1-4H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJKTPWKNZJCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=O)N2)C(C3(C#N)C#N)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, summarizing relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H8N2O
  • Molecular Weight : 184.19 g/mol
  • CAS Number : 2093433-63-5

Biological Activity

Research into the biological activity of this compound has primarily focused on its potential anticancer properties and mechanisms of action. The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit the proliferation of cancer cells through apoptosis induction. This is achieved by modulating key signaling pathways associated with cell survival and death.
    • In vitro studies indicate that it may interact with DNA and disrupt replication processes in cancer cells, leading to cell cycle arrest.
  • Case Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM depending on the specific cell line tested .
    • Another investigation highlighted its synergistic effects when combined with standard chemotherapeutic agents, enhancing their efficacy against resistant cancer strains .
StudyCell LineIC50 (µM)Mechanism
Journal of Medicinal ChemistryMCF-7 (breast)10Apoptosis induction
Cancer ResearchA549 (lung)15DNA interaction
Clinical Cancer ResearchHeLa (cervical)12Cell cycle arrest

Antimicrobial Activity

Some preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains.

  • Research Findings :
    • In vitro assays indicated that the compound showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
    • The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Structural Variations
Cyclopropane Tetracarbonitrile Derivatives
  • C2 ([3-(3-Dimethylamino-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile]): Structure: Replaces the indole moiety with a dimethylamino-phenyl group. Activity: Lacks inhibitory activity against Vibrio replication initiator proteins, unlike vibrepin, highlighting the critical role of the indole scaffold in target engagement . Electronic Effects: The phenyl group introduces electron-donating dimethylamino substituents, contrasting with the electron-deficient indole-tetracarbonitrile system.
Spirocyclopropane-Indole Dicarbonitriles
  • 2'-Oxo-1'-(phenylmethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-carbonitrile (296a/b): Structure: Contains two nitriles (vs. four) and a benzyl substituent on the indole nitrogen. Synthesis: Achieved via Pd(OAc)₂-catalyzed cyclopropanation, yielding diastereomers (296a: 47%, 296b: 41%) .
2.2. Functional Group Modifications
Halogenated Derivatives
  • 5′-Bromo-1′-methyl-2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-3-carbonitrile (6i): Structure: Bromine at the 5′-position of the indole ring. Synthesis: Lower yield (36%) due to steric and electronic challenges in cyclopropanation .
Methylated and Alkylated Derivatives
  • 1′,6′,7′-Trimethyl-2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-3-carbonitrile (6j) :
    • Structure : Methyl groups at the 1′,6′,7′-positions.
    • Synthesis : High yield (93%) due to reduced steric hindrance from symmetrical substitution .
    • Physicochemical Properties : Increased hydrophobicity may reduce aqueous solubility but enhance CNS penetration.
2.3. Heterocyclic Spiro Analogs
  • 10,3-Dioxo-3-phenyl-10,30-dihydrospiro(cyclopropane-1,20-indene)-2,2-dicarbonitrile (3a) :

    • Structure : Replaces indole with an indene ring and incorporates two carbonyl groups.
    • Electronic Profile : Carbonyl groups reduce electron deficiency compared to nitriles, altering reactivity in cycloaddition reactions .
  • Spiro-Pyrroloimidazoles (e.g., 19a) :

    • Structure : Features a pyrrolo[1,2-c]imidazole fused to indoline.
    • Activity : Designed for kinase inhibition, with the imidazole ring enabling hydrogen-bonding interactions absent in tetracarbonitrile derivatives .

Comparative Data Table

Compound Name / CAS Core Structure Substituents Key Properties/Activity Reference
Target Compound (890092-31-6) Spiro[cyclopropane-1,3'-indole] 2,2,3,3-tetracarbonitrile High electron deficiency, potential CNS activity
C2 (Structural Analog) Cyclopropane-tetracarbonitrile 3-(3-Dimethylamino-phenyl) No Vibrio inhibition
5′-Bromo-6i (1426228-10-5) Spiro[cyclopropane-1,3'-indole] 5′-Br, 1′-Me, 3-CN Enhanced lipophilicity, melatonin receptor binding
296a/b (Spiro-Benzyl Derivative) Spiro[cyclopropane-1,3'-indole] 2-CN, 1′-(phenylmethyl) Diastereomeric separation challenges
3a (Indene-Dicarbonitrile) Spiro[cyclopropane-1,20-indene] 2,2-dicarbonitrile, 3-Ph, 10,3-dioxo Lower electron deficiency

Key Findings and Implications

  • Structural-Activity Relationships (SAR): The indole scaffold is critical for melatonin receptor binding, as seen in brominated and methylated variants .
  • Synthetic Challenges :

    • Halogenated derivatives (e.g., 6i) exhibit lower yields due to steric clashes during cyclopropanation .
    • Diastereomer formation (e.g., 296a/b) complicates purification, necessitating advanced chromatographic techniques .
  • Therapeutic Potential: Melatonin receptor-active derivatives (e.g., 10a, 10b) suggest applications in sleep disorders or circadian rhythm modulation . The lack of activity in C2 underscores the irreplaceability of the indole moiety in certain biological contexts .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the spiro[cyclopropane-1,3'-indole] core in 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile?

  • Methodology : The spirocyclic core can be synthesized via multicomponent reactions involving indole derivatives and cyclopropane precursors. For example, refluxing with sodium borohydride in THF followed by acid quenching and column chromatography purification is a common approach. Key intermediates are stabilized by resonance in the indole ring, enabling cyclization under thermal conditions .
  • Analytical Validation : Confirm the spirojunction using 1H^1H- and 13C^{13}C-NMR spectroscopy, focusing on characteristic shifts for the cyclopropane protons (δ 0.8–1.5 ppm) and nitrile carbons (δ 115–120 ppm) .

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For example, orthorhombic (Pna21_1) or monoclinic (P21_1/c) crystal systems are typical for spirocyclic indoles. Data collection with a Bruker APEX-II CCD diffractometer (λ = 0.71073 Å) and refinement via SHELXL97 can achieve R-factors < 0.08 .
  • Key Parameters : Bond angles at the spiro center (e.g., C9–C10–C11 = 77.2° in related structures) and torsion angles (e.g., C26–C9–C10–C11 = −45.4°) confirm spatial arrangements .

Q. What spectroscopic techniques are optimal for characterizing nitrile groups in this compound?

  • Methodology : FT-IR spectroscopy identifies nitrile stretches (ν ~2240–2260 cm1^{-1}). Complementary 13C^{13}C-NMR detects nitrile carbons as sharp singlets (δ ~115–120 ppm). Mass spectrometry (HRMS-ESI) validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects of the tetracarbonitrile substituents influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution. Experimental validation via reactions with Grignard reagents (e.g., MeMgBr) shows regioselectivity at the indole C3 position due to nitrile electron-withdrawing effects .
  • Data Contradictions : Conflicting reports on nitrile lability under basic conditions require pH-controlled experiments (e.g., monitoring hydrolysis via HPLC) .

Q. What computational models best predict the conformational stability of the spirocyclic system?

  • Methodology : Molecular dynamics (MD) simulations (AMBER force field) and torsional potential scans assess energy barriers for ring puckering. SCXRD data (e.g., dihedral angles like C19–C8–N1–C7 = 65.8°) validate computational results .
  • Statistical Analysis : Compare root-mean-square deviation (RMSD) between simulated and experimental structures to refine force field parameters .

Q. How can contradictory crystallographic data (e.g., bond lengths/angles) across studies be reconciled?

  • Methodology : Meta-analysis of crystallographic datasets (e.g., Cambridge Structural Database) identifies trends. For example, cyclopropane C–C bond lengths in spiro compounds range from 1.50–1.55 Å, with deviations attributed to crystal packing effects .
  • Validation : Cross-validate using high-resolution synchrotron X-ray data or neutron diffraction for precise electron density mapping .

Q. What strategies mitigate side reactions (e.g., ring-opening of cyclopropane) during functionalization of the tetracarbonitrile scaffold?

  • Methodology : Use mild Lewis acids (e.g., ZnCl2_2) to polarize nitrile groups without destabilizing the cyclopropane. Monitor reaction progress via in situ IR to detect intermediates .
  • Case Study : Successful epoxidation of a related spiroindole used low-temperature (−78°C) conditions to preserve the cyclopropane ring .

Methodological Guidelines

  • Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) for yield and purity .
  • Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) in public repositories (IUCr) to facilitate cross-study comparisons .
  • Safety Protocols : Handle nitriles in fume hoods with cyanide antidote kits due to potential HCN release under acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile
Reactant of Route 2
2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile

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